7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione
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Description
7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound . It has the molecular formula C8H4F3N3O2 and a molecular weight of 231.13 .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine derivatives, including this compound, has been reported . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR .Molecular Structure Analysis
The molecular structure of this compound has been established using various techniques . The compound has a molecular formula of C8H4F3N3O2 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 231.13 . Further details about its physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Nitrogen Heterocycles : Research has shown that trifluoromethyl groups can stabilize covalently bound hydrates in nitrogen heterocycles. The compound, among others, has been used to investigate the stabilization effects of trifluoromethyl groups, showing that it exists in both aromatic and stable, neutral covalent dihydrate forms under certain conditions (Cushman, Wong, & Bacher, 1986).
Heterocyclic Analogues : The compound also plays a role in the synthesis of heterocyclic analogues of phthalhydrazides, demonstrating its utility in creating N-oxides of cyclic hydrazides of pyridine and pyrazine o-dicarboxylic acids (Paul, 1984).
Catalysis in Synthesis : A study highlights the use of ammonium bifluoride as an efficient catalyst for the regioselective synthesis of quinoxalines and pyrido[2,3-b]pyrazines, showcasing the compound's relevance in facilitating chemical reactions (Lassagne et al., 2015).
Applications in Material Science and Biology
Semiconductor Research : The compound has been incorporated into the synthesis of conjugated donor-acceptor copolymer semiconductors, indicating its potential in the development of materials with specific photophysical and electrochemical properties for electronics (Wu, Kim, Champion, & Jenekhe, 2008).
Electrochemical Reduction : Studies on the electrochemical reduction of pyrido[2,3-b]pyrazines have provided insights into the formation of dihydro derivatives, contributing to our understanding of the compound's behavior in redox reactions (Armand, Chekir, & Pinson, 1978).
Novel Therapeutic Applications
KRAS Inhibitors for Cancer Therapy : Recent advancements include the development of new 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as KRAS covalent inhibitors, highlighting its potential in cancer therapy and diseases associated with KRAS activity (De, 2022).
Nox Inhibitors for Pulmonary Fibrosis : The compound has been part of the synthesis of pyrazolo-pyrido-diazepine dione derivatives, demonstrating significant potential as therapeutics in idiopathic pulmonary fibrosis by targeting Nox4 and Nox1 isoforms (Gaggini et al., 2011).
Properties
IUPAC Name |
7-(trifluoromethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)3-1-4-5(12-2-3)14-7(16)6(15)13-4/h1-2H,(H,13,15)(H,12,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOZYDUFQQOSLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=O)C(=O)N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445414 |
Source
|
Record name | 7-(trifluoromethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168123-87-3 |
Source
|
Record name | 7-(trifluoromethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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